REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[CH3:11].[CH3:12][NH:13][CH3:14]>CCO>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:13]([CH3:14])[CH3:12])=[O:7])=[CH:4][C:3]=1[CH3:11]
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Name
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4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride n-hydrate
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Quantity
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2.42 g
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.58 g
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Type
|
reactant
|
Smiles
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BrC1=C(C=C(C(=O)O)C=C1)C
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Name
|
|
Quantity
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26 mL
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Type
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solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
|
0.75 mL
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Type
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reactant
|
Smiles
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CNC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
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the resulting residue was then dissolved in ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=2/1)
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=O)N(C)C)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |